molecular formula C22H28N2O4S B2559370 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 946373-02-0

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B2559370
CAS No.: 946373-02-0
M. Wt: 416.54
InChI Key: AULOJUKQQKAYBU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a versatile scaffold in medicinal chemistry, and a sulfonamide group, which is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core can then be functionalized with various substituents, including the isobutyl group and the sulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Dihydroquinoline derivatives

  • Substitution: : Various substituted sulfonamides

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of quinoline derivatives.

  • Medicine: : Investigating the compound's potential as a therapeutic agent.

  • Industry: : Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if used as a therapeutic agent, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:

  • Quinoline derivatives: : Used in various pharmaceuticals and research applications.

  • Sulfonamide derivatives: : Commonly found in antibiotics and other drugs.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOJUKQQKAYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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